Methyl 5-Methyl-2-(2-thienyl)-1H-imidazole-4-carboxylate
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Overview
Description
Methyl 5-Methyl-2-(2-thienyl)-1H-imidazole-4-carboxylate is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a thienyl group attached to the imidazole ring, which imparts unique chemical properties. It is used in various scientific research applications due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Methyl-2-(2-thienyl)-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is widely applied for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated imidazole under palladium catalysis. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Methyl-2-(2-thienyl)-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 5-Methyl-2-(2-thienyl)-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It is utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-Methyl-2-(2-thienyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The thienyl group and imidazole ring can participate in various binding interactions, influencing enzyme activity or receptor function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-thienylboronic acid: Shares the thienyl group but differs in the functional groups attached to the ring.
2-Methylthienyl-5-boronic acid: Another boronic acid derivative with similar structural features.
Uniqueness
Methyl 5-Methyl-2-(2-thienyl)-1H-imidazole-4-carboxylate is unique due to the combination of the thienyl group and imidazole ring, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C10H10N2O2S |
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Molecular Weight |
222.27 g/mol |
IUPAC Name |
methyl 5-methyl-2-thiophen-2-yl-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C10H10N2O2S/c1-6-8(10(13)14-2)12-9(11-6)7-4-3-5-15-7/h3-5H,1-2H3,(H,11,12) |
InChI Key |
GAPIXEPZOFPPIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CS2)C(=O)OC |
Origin of Product |
United States |
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